molecular formula C4H9NO3 B3343932 Propyl hydroxycarbamate CAS No. 589-85-5

Propyl hydroxycarbamate

Cat. No.: B3343932
CAS No.: 589-85-5
M. Wt: 119.12 g/mol
InChI Key: VRJVURSXNFEXIE-UHFFFAOYSA-N
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Description

Propyl hydroxycarbamate, also known as propyl N-hydroxycarbamate, is an organic compound with the molecular formula C4H9NO3. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by its unique structure, which includes a propyl group attached to a hydroxycarbamate moiety. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl hydroxycarbamate can be synthesized through several methods. One common approach involves the reaction of propyl alcohol with carbamoyl chloride in the presence of a base. The reaction proceeds as follows: [ \text{R}_2\text{NC(O)Cl} + \text{R’OH} \rightarrow \text{R}_2\text{NCO}_2\text{R’} + \text{HCl} ] In this reaction, propyl alcohol (R’OH) reacts with carbamoyl chloride (R2NC(O)Cl) to form this compound (R2NCO2R’) and hydrochloric acid (HCl) .

Industrial Production Methods: Industrial production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, the reaction of carbon dioxide, epoxides, and amines catalyzed by a gold/iron oxide (Au/Fe2O3) catalyst has been reported to yield hydroxycarbamates with high efficiency. This method offers a green and sustainable approach to synthesizing hydroxycarbamates .

Chemical Reactions Analysis

Types of Reactions: Propyl hydroxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propyl hydroxycarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: It is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: It is explored for its potential use in drug design and medicinal chemistry, particularly as a structural motif in therapeutic agents.

    Industry: It is used in the production of pesticides, fungicides, and herbicides. .

Mechanism of Action

The mechanism of action of propyl hydroxycarbamate involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The carbamate functionality allows it to modulate biological properties by participating in hydrogen bonding with target enzymes or receptors. This interaction can lead to conformational changes in the target molecules, thereby affecting their activity .

Comparison with Similar Compounds

Propyl hydroxycarbamate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific propyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific applications where the propyl group offers distinct advantages .

Properties

IUPAC Name

propyl N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2-3-8-4(6)5-7/h7H,2-3H2,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJVURSXNFEXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207640
Record name Propyl hydroxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-85-5
Record name Propyl hydroxycarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl hydroxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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